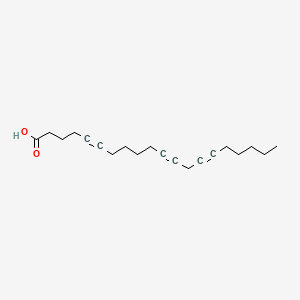

5,11,14-Eicosatriynoic acid

Description

Contextualization within the Eicosanoid Pathway Research Landscape

The study of eicosanoids, which include prostaglandins (B1171923), thromboxanes, leukotrienes, and related compounds, is central to understanding inflammation, immunity, cardiovascular function, and cancer biology. nih.gov These signaling molecules are not stored pre-formed within cells but are rapidly synthesized from 20-carbon polyunsaturated fatty acids, most notably arachidonic acid, in response to various stimuli. mhmedical.com The synthesis of eicosanoids is orchestrated by a complex network of enzymes, and it is within this intricate landscape that 5,11,14-ETYA finds its significance.

Significance of Polyunsaturated Fatty Acid Metabolism in Cellular Homeostasis

Polyunsaturated fatty acids (PUFAs) are fundamental components of cellular membranes and serve as precursors to a diverse array of lipid mediators that are essential for maintaining tissue homeostasis. jst.go.jpnih.gov The metabolism of PUFAs, such as arachidonic acid, through pathways catalyzed by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes, generates bioactive lipids that regulate a wide range of cellular functions including proliferation, differentiation, and migration. nih.govjst.go.jp The delicate balance of these metabolic pathways is crucial, as their dysregulation is implicated in numerous diseases. jst.go.jp PUFAs and their metabolites are involved in critical cellular processes, including mitochondrial function, gene expression, and the regulation of inflammatory responses. nih.gov The trafficking and storage of PUFAs are tightly controlled to prevent uncontrolled lipid peroxidation, which can lead to cell death. nih.gov

Role of Eicosanoid Modulators in Biochemical Investigation

Given the profound biological activities of eicosanoids, molecules that can selectively modulate their synthesis are indispensable research tools. These modulators, which include inhibitors of the COX and LOX enzymes, allow scientists to probe the specific roles of different eicosanoid pathways in cellular and organismal physiology. By blocking the production of specific prostaglandins or leukotrienes, researchers can elucidate their contributions to processes like inflammation, pain, and immune responses. 5,11,14-ETYA stands out as a potent modulator, exhibiting inhibitory activity against multiple enzymes in the eicosanoid cascade. scbt.comglpbio.com

Historical Perspective on Acetylenic Fatty Acid Analogs in Enzyme Inhibition

The development of acetylenic fatty acid analogs as enzyme inhibitors marked a significant advancement in biochemical pharmacology. These compounds, which substitute triple bonds for the double bonds of their natural fatty acid counterparts, were found to be potent inhibitors of prostaglandin (B15479496) biosynthesis. umich.edu Early studies revealed that these analogs could exert their effects through both instantaneous, concentration-dependent inhibition and a time-dependent, destructive inactivation of the target enzymes. umich.edu The mechanism of inactivation by acetylenic fatty acids like 5,8,11,14-eicosatetraynoic acid (ETYA), a close relative of 5,11,14-ETYA, was found to be an irreversible, time-dependent process. nih.gov This inactivation often involves the enzyme converting the inhibitor into a reactive species that then covalently modifies the enzyme, a process known as "suicide inhibition." nih.govsigmaaldrich.com The unique properties of acetylenic fatty acids have also been explored in the development of antimicrobial agents. nih.govresearchgate.net

Current Research Paradigms and Significance of 5,11,14-Eicosatriynoic Acid in Mechanistic Studies

This compound continues to be a valuable tool in contemporary research for its ability to inhibit key enzymes in the eicosanoid pathway. It is recognized as an inhibitor of prostaglandin and leukotriene biosynthesis. biomol.com Specifically, it has been shown to inhibit 5-lipoxygenase (5-LO), a key enzyme in the production of leukotrienes. scbt.com Research has demonstrated that 5,11,14-ETYA can augment mitogen responses in human lymphocytes, suggesting a role for the metabolites it inhibits in immunoregulation. nih.gov Furthermore, studies have investigated its effects on cellular processes beyond eicosanoid synthesis, such as its ability to block meiosis, although this effect may be linked to its antioxidant properties rather than direct lipoxygenase inhibition. physiology.orgnih.govphysiology.org

The following table summarizes the inhibitory activities of this compound and a related compound, 8,11,14-Eicosatriynoic Acid, on various enzymes, illustrating their utility in dissecting eicosanoid pathways.

| Compound | Target Enzyme | IC50 Value | Reference |

| 8,11,14-Eicosatriynoic Acid | Cyclooxygenase (COX) | 14 µM | glpbio.combiomol.com |

| Human 12-Lipoxygenase (12-LO) | 0.46 µM | glpbio.combiomol.com | |

| 5-Lipoxygenase (5-LO) | 25 µM | glpbio.combiomol.com | |

| Slow-reacting substance of anaphylaxis (SRS-A) actions | 10 µM | glpbio.combiomol.com | |

| 5,8,11,14-Eicosatetraynoic Acid (ETYA) | Human Platelet 12-Lipoxygenase (12-LO) | 4 µM | caymanchem.comchemsrc.com |

| Human Platelet Cyclooxygenase-1 (COX-1) | 8 µM | caymanchem.comchemsrc.com |

The continued use of 5,11,14-ETYA and its analogs in research underscores their importance in unraveling the intricate mechanisms of lipid signaling and their roles in health and disease.

Structure

3D Structure

Properties

CAS No. |

35087-19-5 |

|---|---|

Molecular Formula |

C20H28O2 |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

icosa-5,11,14-triynoic acid |

InChI |

InChI=1S/C20H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-5,8,11-14,17-19H2,1H3,(H,21,22) |

InChI Key |

PUFHKZOLKIZNMC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC#CCC#CCCCCC#CCCCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Enzymatic Derivatization of 5,11,14 Eicosatriynoic Acid

Total Synthesis Strategies

The total synthesis of 5,11,14-eicosatriynoic acid, the acetylenic analog of 5,11,14-eicosatrienoic acid, requires precise methodologies for the construction of its characteristic 20-carbon backbone containing three strategically placed triple bonds. nih.gov The synthetic design must accommodate the reactive nature of the alkyne functionalities and the terminal carboxylic acid group, often involving a convergent approach where key fragments are synthesized separately and then coupled.

Alkyne Coupling Reactions for Polyenyne System Construction

The formation of carbon-carbon bonds between sp-hybridized carbons is the cornerstone of polyyne synthesis. Several named reactions are instrumental in this field, providing reliable pathways to construct the acetylenic architecture of molecules like this compound.

The Glaser coupling is a foundational reaction in acetylene (B1199291) chemistry, facilitating the synthesis of symmetric diynes through the oxidative homocoupling of terminal alkynes. organic-chemistry.org The reaction is typically mediated by a copper(I) salt, such as cuprous chloride or acetate, in the presence of an oxidant like oxygen. organic-chemistry.orgtaylorfrancis.com

The mechanism involves the formation of a copper(I) acetylide intermediate, which then undergoes oxidation to a copper(II) species. Subsequent reductive elimination yields the butadiyne product and regenerates the copper(I) catalyst. A related procedure, the Hay coupling, utilizes a soluble copper-TMEDA (tetramethylethylenediamine) complex, which often provides improved versatility across a wider range of solvents. organic-chemistry.org While highly effective for creating symmetrical polyynes, the classical Glaser coupling is not suitable for the direct synthesis of unsymmetrical molecules like this compound unless employed in an intramolecular fashion to form a cyclic structure or in the coupling of two identical fragments during a convergent synthesis. rsc.org However, modifications such as the Cadiot-Chodkiewicz coupling, which couples a terminal alkyne with a 1-haloalkyne, allow for the synthesis of unsymmetrical diynes and are highly relevant to complex polyyne construction. acs.org

The Sonogashira coupling is a powerful and widely used cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The reaction is co-catalyzed by a palladium complex and a copper(I) salt. Its mild reaction conditions and high tolerance for various functional groups make it exceptionally suitable for the late-stage assembly of complex molecules, including acetylenic fatty acids.

In a typical Sonogashira reaction, the catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the vinyl or aryl halide, followed by transmetalation with a copper(I) acetylide (formed in situ from the terminal alkyne and the copper(I) salt). The final step is reductive elimination, which yields the coupled product and regenerates the palladium(0) catalyst. This methodology provides a highly efficient route for constructing the internal alkyne moieties found in this compound by coupling appropriate alkynyl and vinylic fragments.

| Coupling Reaction | Reactants | Catalyst System | Product Type | Key Features |

| Glaser Coupling | 2 x Terminal Alkyne (R-C≡C-H) | Copper(I) salt (e.g., CuCl), Oxidant (O₂) | Symmetrical Diyne (R-C≡C-C≡C-R) | Homocoupling; produces symmetrical products. organic-chemistry.org |

| Hay Coupling | 2 x Terminal Alkyne (R-C≡C-H) | Copper(I)-TMEDA complex, O₂ | Symmetrical Diyne (R-C≡C-C≡C-R) | A modification of Glaser coupling with improved solubility. organic-chemistry.org |

| Cadiot-Chodkiewicz | Terminal Alkyne + 1-Haloalkyne | Copper(I) salt | Unsymmetrical Diyne | Heterocoupling; allows for unsymmetrical product formation. acs.org |

| Sonogashira Coupling | Terminal Alkyne + Vinyl/Aryl Halide | Palladium(0) complex, Copper(I) salt | Unsymmetrical Alkyne | Cross-coupling; tolerates a wide range of functional groups. |

Stereochemical Control in Triple Bond Formation

An alkyne functional group is linear and therefore does not exhibit cis/trans isomerism. However, stereochemical considerations are crucial during the synthesis of its precursors. chemistrysteps.com One common method for introducing a triple bond is through a double elimination reaction from a vicinal or geminal dihalide using a strong base. libretexts.org

The mechanism for this transformation is typically a sequential E2 elimination. The E2 reaction has a strict stereochemical requirement: the hydrogen atom and the leaving group (halide) must be in an anti-periplanar conformation. libretexts.orgkhanacademy.org Therefore, the stereochemistry of the dihalide precursor can influence the reaction conditions needed. While free rotation in acyclic systems can often allow the necessary conformation to be achieved, in more rigid or cyclic structures, this stereochemical constraint is critical. The primary "control" in the context of synthesizing a linear polyyne like this compound relates to the regioselective placement of the triple bonds at the correct positions (C5, C11, and C14) rather than the geometry of the triple bond itself.

Protecting Group Chemistries for Carboxylic Acid and Alkyne Functionalities

In a multi-step synthesis of a molecule with several reactive sites, the use of protecting groups is essential to prevent unwanted side reactions. wikipedia.org For this compound, both the carboxylic acid and, depending on the synthetic route, terminal alkyne intermediates require protection.

Carboxylic Acid Protection: The acidic proton of a carboxylic acid is incompatible with many organometallic reagents and strong bases used in alkyne chemistry. oup.com Therefore, it is typically protected as an ester. youtube.com Common choices include methyl or ethyl esters, which are stable under many reaction conditions but can be readily cleaved by acid- or base-catalyzed hydrolysis at the end of the synthesis. libretexts.org For molecules sensitive to harsh hydrolysis conditions, other esters like benzyl (B1604629) esters (removable by hydrogenolysis) or silyl (B83357) esters can be employed. libretexts.orguchicago.edu

Alkyne Protection: If a synthetic strategy involves a terminal alkyne that should not react during a specific coupling step (e.g., a Glaser or Sonogashira reaction at another position), it must be protected. The most common protecting groups for terminal alkynes are silyl groups, such as trimethylsilyl (B98337) (TMS) or triisopropylsilyl (TIPS). These groups can be easily installed and are stable to a wide range of reaction conditions. Deprotection is typically achieved under mild conditions using a fluoride (B91410) source (e.g., tetrabutylammonium (B224687) fluoride, TBAF) or basic hydrolysis.

| Functional Group | Protecting Group | Introduction Reagent(s) | Removal Condition(s) |

| Carboxylic Acid | Methyl/Ethyl Ester | Methanol/Ethanol, Acid catalyst | Acid or Base Hydrolysis libretexts.org |

| Benzyl Ester | Benzyl alcohol, Acid catalyst | Hydrogenolysis (H₂, Pd/C) libretexts.org | |

| tert-Butyl Ester | Isobutylene, Acid catalyst | Mild Acid (e.g., TFA) libretexts.org | |

| Terminal Alkyne | Trimethylsilyl (TMS) | TMS-Cl, Base (e.g., Et₃N) | Fluoride ion (TBAF), K₂CO₃/MeOH |

| Triisopropylsilyl (TIPS) | TIPS-Cl, Base (e.g., Imidazole) | Fluoride ion (TBAF) |

Biosynthetic Analog Preparation and Metabolic Precursor Utilization

To study the metabolic fate and biological activity of fatty acids, researchers often prepare isotopically labeled analogs or structural variants. The synthesis of 1-¹⁴C labeled this compound has been reported, allowing its pathway and incorporation into more complex lipids to be traced within biological systems. nih.gov

Another approach involves the utilization of metabolic precursors. Eicosanoids are biosynthesized from precursor fatty acids through a series of enzymatic reactions involving desaturases and elongases. For instance, dihomo-γ-linolenic acid (8,11,14-eicosatrienoic acid) is biosynthesized from γ-linolenic acid by an elongase enzyme and can be further converted to arachidonic acid by a desaturase. mcdb.ca By introducing synthetic, modified precursors (analogs of naturally occurring fatty acids) into a cellular system, it is possible to probe the substrate specificity of these enzymes and potentially generate novel metabolites through "hijacked" biosynthetic pathways. This chemo-enzymatic approach is a powerful tool for creating derivatives that may have unique biological properties.

Radiochemical and Isotopic Labeling for Mechanistic Tracing

The elucidation of the metabolic pathways and mechanisms of action of this compound relies heavily on the use of isotopically labeled analogs. These tracers allow for the sensitive and specific tracking of the molecule and its metabolites within complex biological systems.

The synthesis of 1-¹⁴C-labeled 5,11,14-eicosatrienoic acid has been successfully accomplished, providing a crucial tool for investigating its metabolic fate. nih.gov This radiolabeling strategy enables comprehensive studies on the absorption, distribution, metabolism, and excretion (ADME) of the compound. By tracing the radioactivity, researchers can identify and quantify metabolites in various tissues and biological fluids, offering insights into the enzymes involved in its biotransformation and the ultimate disposition of the carbon skeleton. nih.govnih.gov

The general approach for synthesizing carbon-14 (B1195169) labeled fatty acids often involves the introduction of the ¹⁴C isotope at the carboxyl group (C-1 position). This can be achieved through various synthetic routes, a common one being the use of K¹⁴CN as the source of the radiolabel. The synthesis of the corresponding acetylenic analogue of 5,11,14-eicosatrienoic acid has also been reported. nih.gov

Table 1: Key Features of Carbon-14 Labeling for Metabolic Studies

| Feature | Description |

| Isotope | Carbon-14 (¹⁴C) |

| Labeling Position | Typically at the C-1 (carboxyl) position. |

| Detection Method | Scintillation counting, autoradiography. |

| Primary Application | Tracing the metabolic fate of the fatty acid, including absorption, distribution, metabolism, and excretion (ADME studies). |

| Key Advantage | High sensitivity and the ability to track the entire carbon skeleton of the molecule. |

While specific studies on the deuterium (B1214612) labeling of this compound are not extensively documented, the principles and methodologies are well-established for other polyunsaturated fatty acids (PUFAs) and can be applied analogously. acs.orgacs.orgnih.gov Deuterium labeling is a powerful technique for investigating the kinetic isotope effect (KIE), which can reveal the rate-determining steps in enzymatic reactions. acs.orgacs.orgnih.gov

In the context of fatty acid metabolism, enzymes such as lipoxygenases and cyclooxygenases often catalyze the abstraction of a hydrogen atom from a bis-allylic carbon as a key step in their catalytic cycle. acs.orgacs.orgnih.gov By replacing a hydrogen atom at a specific position with a deuterium atom, the C-D bond, being stronger than the C-H bond, is broken more slowly. This results in a measurable KIE, providing evidence for the involvement of that specific C-H bond cleavage in the rate-limiting step of the reaction.

For a hypothetical study on this compound, deuterium atoms could be strategically introduced at positions flanking the triple bonds to probe the mechanisms of its enzymatic oxidation. The magnitude of the observed KIE can provide significant insights into the transition state of the reaction. nih.gov

Table 2: Principles of Deuterium Labeling for Kinetic Isotope Effect Analysis

| Principle | Description |

| Isotope | Deuterium (²H or D) |

| Labeling Position | Specific C-H bonds that are hypothesized to be involved in the rate-determining step of a reaction. |

| Analytical Method | Mass spectrometry-based techniques to differentiate between deuterated and non-deuterated products. |

| Primary Application | To determine if the cleavage of a specific C-H bond is the rate-limiting step in a chemical or enzymatic reaction. |

| Key Advantage | Provides detailed mechanistic insights into enzyme catalysis and chemical reaction pathways. |

Design and Synthesis of Functionalized Analogs and Probes

To further investigate the biological targets and interactions of this compound, functionalized analogs and probes are indispensable tools. These modified versions of the parent molecule incorporate reactive or reporter groups that facilitate target identification and the study of molecular interactions.

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a robust method for bioconjugation. The synthesis of a "clickable" analog of this compound would enable its covalent attachment to reporter molecules (e.g., fluorophores, biotin) for target identification and visualization. nih.gov

A plausible synthetic strategy for a clickable this compound probe would involve the introduction of a terminal alkyne or an azide (B81097) group at a position that is unlikely to interfere with its biological activity. For instance, an analog could be synthesized with a terminal alkyne at the ω-end of the fatty acid chain. This could be achieved by starting with a shorter, alkyne-functionalized building block and extending the carbon chain to the desired length while incorporating the characteristic triple bonds of this compound. Once synthesized, this alkyne-containing probe can be introduced into a biological system. After it has interacted with its cellular targets, an azide-functionalized reporter tag can be "clicked" on for subsequent detection and analysis. nih.gov

Table 3: General Strategy for Click Chemistry Probe Synthesis and Application

| Step | Description |

| 1. Probe Design | A terminal alkyne or azide is incorporated into the fatty acid structure, often at the ω-terminus to minimize steric hindrance. |

| 2. Synthesis | Multi-step organic synthesis to construct the functionalized fatty acid analog. |

| 3. Biological Incubation | The clickable probe is introduced to cells or tissues to allow for interaction with its biological targets. |

| 4. Click Reaction | An azide- or alkyne-containing reporter molecule (e.g., fluorescent dye, biotin) is added along with a copper(I) catalyst to covalently link the reporter to the probe-target complex. |

| 5. Analysis | The labeled targets can be visualized by microscopy (if a fluorophore is used) or isolated and identified using affinity purification and mass spectrometry (if biotin (B1667282) is used). |

Affinity probes are designed to specifically bind to and identify target proteins. These probes typically consist of the ligand of interest (in this case, this compound), a reactive group for covalent cross-linking, and often a reporter tag. Photoaffinity labeling is a common approach where a photoreactive group (e.g., a diazirine or an aryl azide) is incorporated into the probe. unibe.chresearchgate.net

The synthesis of a photoaffinity probe of this compound would involve chemically modifying the fatty acid to include a photoreactive moiety. This could be attached at various positions, for example, at the carboxyl group via an amide linkage to a linker containing the photoreactive group, or at a position on the acyl chain. Upon incubation with a biological sample, the probe will bind to its target proteins. Subsequent irradiation with UV light activates the photoreactive group, leading to the formation of a covalent bond with the binding protein. The covalently labeled proteins can then be isolated and identified.

Another approach for studying protein binding is the use of fluorescently labeled fatty acids. thermofisher.com For instance, a fluorescent group could be attached to the this compound backbone. The changes in the fluorescence properties of the probe upon binding to a protein can be used to determine binding affinities and specificities. nih.govffasciences.com

Table 4: Components of a Typical Photoaffinity Probe for Protein Binding Studies

| Component | Function | Example |

| Ligand | Provides binding specificity for the target protein. | This compound |

| Photoreactive Group | Forms a covalent bond with the target protein upon UV irradiation. | Diazirine, Aryl azide |

| Linker | Provides spatial separation between the ligand and the photoreactive group/reporter tag to minimize interference. | Alkyl or polyethylene (B3416737) glycol (PEG) chains |

| Reporter Tag (Optional) | Facilitates the detection and isolation of the labeled protein. | Biotin, Radioisotope, Fluorophore |

Biochemical Mechanisms of Action: Enzyme Interactions and Metabolic Modulation by 5,11,14 Eicosatriynoic Acid

Modulation of Eicosanoid Biosynthetic Pathways

5,11,14-Eicosatriynoic acid belongs to a class of compounds known as acetylenic fatty acids, which are recognized as inhibitors of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. These pathways are responsible for the conversion of arachidonic acid into prostaglandins (B1171923) and leukotrienes, respectively. The structural similarity to arachidonic acid allows these acetylenic analogues to enter the active sites of the enzymes. However, the triple bonds resist the enzymatic action, leading to modulation of the biosynthetic cascades. While the inhibitory properties of various acetylenic fatty acids are well-documented, detailed research focusing specifically on the 5,11,14-isomer is limited in publicly available scientific literature.

Cyclooxygenase (COX) Isoenzyme Inhibition Kinetics and Mechanisms

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in the conversion of arachidonic acid to prostaglandin (B15479496) H2, the precursor for all other prostanoids. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate homeostatic functions, while COX-2 is an inducible enzyme, upregulated at sites of inflammation.

Detailed kinetic studies and specific data regarding the interaction of this compound with the active site of the COX-1 isoenzyme are not extensively detailed in the current body of scientific literature. For structurally related compounds, the mechanism often involves competitive binding against arachidonic acid in the hydrophobic channel of the COX active site. However, without specific research on the 5,11,14-isomer, any description of its precise binding mode or its effect on the enzyme's catalytic turnover would be speculative.

| Parameter | Value | Reference |

|---|---|---|

| IC₅₀ | Data not available | N/A |

| Kᵢ | Data not available | N/A |

| Mechanism | Data not available | N/A |

Similar to COX-1, specific research findings on the interaction between this compound and the COX-2 active site are scarce. While it is hypothesized to act as an inhibitor, the kinetics of this inhibition, including its potency (IC₅₀) and the specifics of its interaction with the subtly different active site of COX-2, have not been thoroughly characterized.

| Parameter | Value | Reference |

|---|---|---|

| IC₅₀ | Data not available | N/A |

| Kᵢ | Data not available | N/A |

| Mechanism | Data not available | N/A |

Acetylenic fatty acids can act as mechanism-based inactivators, also known as suicide inhibitors. In this mechanism, the enzyme begins its catalytic cycle on the inhibitor, which it recognizes as a substrate. This process converts the relatively inert inhibitor into a highly reactive species that then forms a covalent bond with an amino acid residue in the active site, leading to irreversible inactivation. While this mechanism has been established for other acetylenic fatty acids in their interactions with lipoxygenases, it has not been explicitly demonstrated or characterized for the interaction of this compound with COX isoenzymes. Therefore, a definitive classification of its inhibition as either reversible or irreversible cannot be made without specific experimental evidence.

Lipoxygenase (LOX) Isoenzyme Inhibition Kinetics and Mechanisms

The lipoxygenase (LOX) family of enzymes introduces molecular oxygen into polyunsaturated fatty acids. They are critical for the synthesis of leukotrienes and other bioactive lipids.

5-Lipoxygenase (5-LOX) is the key enzyme in the biosynthesis of leukotrienes, catalyzing the initial conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently converted to leukotriene A4 (LTA₄). LTA₄ is the precursor to all other leukotrienes, which are potent mediators of inflammation and allergic reactions.

The inhibitory effects of this compound on 5-LOX have not been specifically quantified in available research. Studies on its close isomer, 5,8,11-eicosatriynoic acid, have shown it to be a potent inhibitor of 5-LOX, thereby blocking the production of leukotrienes. It is plausible that the 5,11,14-isomer acts through a similar mechanism, competing with arachidonic acid for the 5-LOX active site and modulating the production of pro-inflammatory leukotrienes. However, without direct experimental data, the specific kinetics and mechanism of this interaction remain unconfirmed.

| Parameter | Value | Reference |

|---|---|---|

| IC₅₀ | Data not available | N/A |

| Mechanism | Data not available | N/A |

12-Lipoxygenase Modulation and Hydroxyeicosatetraenoic Acid (HETE) Formation

While direct studies on the interaction between this compound and 12-lipoxygenase (12-LOX) are limited, the activity of its structural analogs provides significant insight into its potential modulatory effects. Acetylenic fatty acids are well-documented inhibitors of lipoxygenase pathways, which are responsible for the conversion of arachidonic acid into hydroxyeicosatetraenoic acids (HETEs).

The 12-lipoxygenase enzyme specifically catalyzes the formation of 12-Hydroxyeicosatetraenoic acid (12-HETE), a key signaling molecule involved in various physiological and pathological processes. wikipedia.org Close analogs of this compound have demonstrated potent inhibitory activity against this enzyme. For instance, 5,8,11,14-Eicosatetraynoic acid (ETYA), which contains four triple bonds, inhibits human platelet 12-LOX with a reported IC₅₀ value of 4 µM. caymanchem.com Similarly, 5,8,11-eicosatriynoic acid, which shares the acetylenic bond positioning at carbons 5, 8, and 11, is a nonselective inhibitor of lipoxygenases and inhibits 12-LOX in human platelets with an ID₅₀ value of 24 µM. caymanchem.com The inhibition of 12-LOX by these compounds effectively reduces the formation of 12-HETE from arachidonic acid. nih.gov Given the structural similarities, it is plausible that this compound also modulates 12-LOX activity, thereby affecting the production of 12-HETE.

Table 1: Inhibitory Activity of this compound Analogs on Lipoxygenases

| Compound | Enzyme Target | Inhibitory Concentration |

|---|---|---|

| 5,8,11,14-Eicosatetraynoic Acid (ETYA) | Human Platelet 12-Lipoxygenase | IC₅₀ = 4 µM caymanchem.com |

| 5,8,11-Eicosatriynoic Acid | Human Platelet 12-Lipoxygenase | ID₅₀ = 24 µM caymanchem.com |

This table presents data for close structural analogs of this compound to illustrate the typical inhibitory profile of related acetylenic fatty acids.

15-Lipoxygenase Modulation and Related Product Formation

Specific research detailing the direct modulation of 15-lipoxygenase (15-LOX) by this compound is not extensively available. However, the broader class of acetylenic fatty acids is known to inhibit various lipoxygenase isoforms. 15-LOX is responsible for metabolizing fatty acids like arachidonic acid and linoleic acid to produce 15-hydroxyeicosatetraenoic acid (15-HETE) and 13-hydroxyoctadecadienoic acid (13-HODE), respectively. These products are involved in the resolution of inflammation and other cellular processes.

The general, non-specific inhibitory nature of compounds like 5,8,11,14-Eicosatetraynoic acid (ETYA) against lipoxygenases suggests a potential for interaction with the 15-LOX isoform. caymanchem.com Inhibition of 15-LOX would lead to a decreased formation of its corresponding products. The interaction between 12/15-lipoxygenase (an enzyme with dual specificity) and various polyunsaturated fatty acids is crucial in determining the balance between pro-inflammatory and resolving lipid mediators. nih.govmendeley.com However, without direct experimental evidence, the specific affinity and inhibitory potency of this compound for 15-LOX remain to be characterized.

Mechanism-Based Enzyme Inactivation through Acetylenic Functionality

The acetylenic (triple bond) functionality is a key structural feature responsible for the potent inhibitory action of this compound and related compounds against lipoxygenases. These molecules are classified as mechanism-based inactivators, also known as "suicide substrates". nih.gov This mode of inhibition is distinct from simple competitive or non-competitive inhibition, as it involves the enzyme's own catalytic activity to convert the inhibitor into a reactive species that irreversibly inactivates the enzyme.

The proposed mechanism for this inactivation involves the following steps:

Enzymatic Conversion : The lipoxygenase enzyme recognizes the acetylenic fatty acid as a substrate and initiates its catalytic cycle. nih.gov

Formation of a Reactive Intermediate : During the enzymatic reaction, the acetylenic fatty acid is converted into a highly reactive intermediate, likely an allene (B1206475) hydroperoxide. nih.govresearchgate.net

Irreversible Inactivation : This reactive intermediate then immediately attacks a susceptible amino acid residue within the enzyme's active site. nih.govresearchgate.net Studies on related compounds suggest that this target is a specific methionine residue, which is oxidized to methionine sulfoxide. nih.gov

This process results in a time-dependent and irreversible loss of enzyme activity. nih.gov Interestingly, despite the complete inactivation of the enzyme, studies using radiolabeled analogs have shown that there is no covalent binding of the bulk of the inhibitor molecule to the enzyme protein. nih.govresearchgate.net This supports the hypothesis that a transient, highly reactive intermediate is responsible for the inactivation.

Interaction with Cytochrome P450 Monooxygenases (CYP)

Direct data on the metabolism or inhibition of Cytochrome P450 (CYP) monooxygenases by this compound are not well-documented. The CYP enzyme superfamily plays a critical role in the metabolism of a vast array of endogenous and exogenous compounds, including fatty acids. mdpi.com In the context of arachidonic acid metabolism, CYP enzymes, particularly from the CYP2 and CYP4 families, generate a range of bioactive lipids, including various HETEs and epoxyeicosatrienoic acids (EETs). nih.govnih.gov For example, 12(R)-HETE can be formed from arachidonic acid by CYP enzymes, in addition to its formation by 12R-lipoxygenase. caymanchem.comcaymanchem.com

Given that this compound is a structural analog of arachidonic acid, it could potentially interact with CYP enzymes as a substrate or an inhibitor. If it acts as a substrate, CYP enzymes could catalyze its hydroxylation or epoxidation at various positions along the carbon chain. If it acts as an inhibitor, it could potentially interfere with the metabolism of other fatty acids. The presence of acetylenic bonds can sometimes lead to mechanism-based inactivation of CYP enzymes, where a reactive intermediate formed during metabolism covalently binds to the enzyme. mdpi.com However, specific studies are required to determine the nature and extent of the interaction between this compound and the CYP450 system.

Regulation of Fatty Acid Desaturase and Elongase Systems

5,11,14-Eicosatrienoic acid is directly linked to the fatty acid desaturase and elongase systems, which are responsible for the synthesis of long-chain polyunsaturated fatty acids. These pathways involve a series of enzymes that introduce double bonds (desaturases) and extend the carbon chain (elongases).

Specifically, the biosynthesis of the non-acetylenic counterpart, 5,11,14-eicosatrienoic acid (also known as Sciadonic acid), has been observed under conditions where the fatty acid desaturase 2 (FADS2 or Δ6-desaturase) is absent or has low activity. In such cases, fatty acid desaturase 1 (FADS1 or Δ5-desaturase) can act on alternative substrates, leading to the production of rare, butylene-interrupted fatty acids, including 5,11,14-20:3. nih.gov This indicates that the arrangement of double bonds in this molecule is a direct consequence of the substrate specificity and competition within the desaturase enzyme family.

Furthermore, the acetylenic analog 5,8,11,14-Eicosatetraynoic acid (ETYA) is known to have effects on desaturase enzymes, suggesting that acetylenic fatty acids can modulate these key pathways in lipid metabolism. nih.gov By interfering with desaturase and elongase activities, these compounds can alter the cellular profile of polyunsaturated fatty acids, which in turn can affect membrane fluidity and the production of various lipid signaling molecules.

Receptor-Mediated Interactions

Peroxisome Proliferator-Activated Receptor (PPAR) Ligand Activity and Transcriptional Effects

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors (isoforms α, γ, and β/δ) that function as ligand-activated transcription factors, playing pivotal roles in regulating lipid and glucose metabolism, cellular differentiation, and inflammation. nih.govmdpi.com

While direct studies on this compound as a PPAR ligand are scarce, its close analog, 5,8,11,14-Eicosatetraynoic acid (ETYA), is a known PPAR ligand. caymanchem.com Research has shown that ETYA can activate both PPARα and PPARγ. caymanchem.com Upon activation by a ligand, PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. nih.gov

The activation of PPARs by ETYA leads to downstream transcriptional effects. For example, ETYA has been identified as a PPAR-α activator that can suppress the expression of pro-inflammatory genes like the chemokine CCL2/MCP-1 in brain glial cells. nih.gov Interestingly, some of the anti-inflammatory actions of ETYA appear to be independent of its PPAR-α activation, suggesting a multifaceted mechanism of action that may involve other cellular targets or pathways. nih.gov Given the structural similarity, it is hypothesized that this compound may also exhibit activity as a PPAR ligand, influencing gene expression related to lipid metabolism and inflammation.

G Protein-Coupled Receptor (GPCR) Modulation (e.g., GPR40)

No published data is currently available on the modulation of GPR40 or other GPCRs by this compound.

Ligand Binding and Signal Transduction Activation Profiles

Specific data regarding the binding affinity (e.g., Kd, IC50) of this compound to GPR40 or its activation profile (e.g., EC50, Emax) for downstream signaling pathways are not available in the scientific literature.

G-Protein Coupling and β-Arrestin Recruitment Pathways

There is no available research documenting which G-protein subtypes (e.g., Gαq/11, Gαs, Gαi/o) may be coupled to the activation of GPR40 by this compound. Furthermore, studies on the potential for this compound to induce β-arrestin recruitment to the receptor have not been published.

Cellular and Subcellular Mechanistic Responses to 5,11,14 Eicosatriynoic Acid

Alterations in Intracellular Lipid Mediator Profiles

5,11,14-Eicosatriynoic acid is recognized for its capacity to modify the landscape of intracellular lipid mediators. Its primary mechanism appears to be the competitive displacement of arachidonic acid from phospholipid pools within the cell membrane. This action reduces the availability of arachidonic acid as a substrate for key enzymes involved in the synthesis of pro-inflammatory eicosanoids.

Research has indicated that this compound can lead to a reduction in the synthesis of prostaglandins (B1171923). caymanchem.com By displacing arachidonic acid, it limits the substrate available for cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which are responsible for the initial conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2). themedicalbiochemistrypage.orgpharmacy180.com This intermediate is then further metabolized to various prostaglandins, including prostaglandin E2 (PGE2), and thromboxanes like thromboxane (B8750289) A2 (TXA2). pharmacy180.comwikipedia.org Consequently, the presence of this compound can diminish the downstream production of these inflammatory mediators. caymanchem.com For instance, the methyl ester of this compound has been shown to reduce levels of PGE2 in cultured keratinocytes. caymanchem.com

Table 1: Effect of 5,11,14-Eicosatrienoic Acid Methyl Ester on Inflammatory Mediators

| Mediator | Observed Effect | Proposed Mechanism | Source |

|---|---|---|---|

| Prostaglandin E2 (PGE2) | Reduced Production | Displacement of arachidonic acid from phospholipid pools, reducing substrate for COX enzymes. | caymanchem.com |

| Leukotrienes | Reduced Production | Displacement of arachidonic acid from phospholipid pools, reducing substrate for lipoxygenase enzymes. | caymanchem.com |

The influence of this compound extends to the lipoxygenase (LOX) pathways. Similar to its effect on the COX pathway, by displacing arachidonic acid, it reduces the substrate for 5-lipoxygenase, the key enzyme in the biosynthesis of leukotrienes. caymanchem.com The 5-LOX pathway converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is a precursor for all leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, LTE4). wikipedia.orgnih.gov Therefore, a reduction in available arachidonic acid curtails the production of these potent chemoattractants and inflammatory mediators. caymanchem.com

Specialized pro-resolving mediators (SPMs), including lipoxins, resolvins, protectins, and maresins, are a class of lipid mediators that actively orchestrate the resolution of inflammation. uni.lunih.govcaymanchem.com The biosynthesis of many of these compounds, particularly lipoxins, originates from arachidonic acid through the action of lipoxygenases. caymanchem.comnih.gov Other SPMs are derived from omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). uni.lumdpi.com

Impact on Signal Transduction Cascades

The modulation of lipid mediator profiles by this compound can have downstream consequences for various intracellular signaling pathways. However, direct research on these effects is limited.

Intracellular calcium (Ca2+) is a critical second messenger, and its concentration is tightly regulated. Various eicosanoids and their metabolites are known to influence calcium signaling. For example, some epoxyeicosatrienoic acids (EETs) can increase intracellular calcium concentration in vascular smooth muscle cells. nih.gov Conversely, 5,8,11,14-eicosatetraynoic acid (ETYA), an inhibitor of lipoxygenase, has been shown to modulate calcium entry in thyroid cells. nih.gov There is currently a lack of specific research findings detailing the direct effects of this compound on intracellular calcium signaling and flux dynamics.

Mitogen-activated protein kinase (MAPK) signaling cascades are central to the regulation of numerous cellular processes, including inflammation, proliferation, and differentiation. tocris.comnews-medical.net The MAPK family includes key pathways such as the extracellular signal-regulated kinases (ERK1/2) and p38-MAPK. news-medical.net Certain polyunsaturated fatty acids have been shown to modulate these pathways. For instance, the omega-3 fatty acids EPA and DHA can diminish the induced phosphorylation of ERK1/ERK2 in human T cells. nih.gov At present, direct evidence specifically linking this compound to the modulation of MAPK pathways like p38-MAPK or ERK is not well-established in the scientific literature.

Nuclear Factor-κB (NF-κB) Pathway Involvement

The Nuclear Factor-κB (NF-κB) family of transcription factors is a cornerstone in regulating inflammatory responses, cell survival, and immunity. The activity of this pathway is often linked to the metabolism of arachidonic acid. Evidence suggests that analogs like 5,8,11,14-eicosatetraynoic acid (ETYA) can modulate NF-κB signaling.

In endothelial cells, ETYA has been shown to suppress the activation of NF-κB. This inhibitory action is significant as it underlies the compound's anti-inflammatory effects, such as the downregulation of adhesion molecules. For instance, ETYA inhibits the transcription of E-selectin, a molecule dependent on NF-κB activation, thereby preventing the adhesion of monocytes to endothelial cells stimulated by inflammatory agents like tumor necrosis factor-alpha (TNF-α). nih.gov The modulation of NF-κB metabolism appears to be a key mechanism through which this class of fatty acid analogs exerts its effects on the inflammatory cascade. nih.gov

PI3K/Akt/mTOR and MEK/ERK Signaling Interactions

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) and the Mitogen-activated protein kinase kinase (MEK)/Extracellular signal-regulated kinase (ERK) pathways are central signaling cascades that govern cell proliferation, growth, survival, and metabolism. wikipedia.orgnih.gov Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in various cancers, making it a key therapeutic target. mdpi.comnih.gov This pathway integrates signals from growth factors and nutrients to control essential cellular functions. wikipedia.org

While the direct effects of this compound on these specific pathways are not extensively detailed in current research, studies on other arachidonic acid metabolites highlight the potential for interaction. For example, 14,15-epoxyeicosatrienoic acid (14,15-EET), a metabolite from a different enzymatic pathway (cytochrome P450), has been shown to significantly induce the levels of EGFR, ERK, and PI3K/Akt proteins, thereby promoting cell proliferation. nih.govnih.gov Given that this compound acts as an inhibitor of the COX and LOX pathways, its interactions with the PI3K/Akt/mTOR and MEK/ERK signaling networks may be distinct and warrant further investigation to fully elucidate its mechanism of action.

Modulation of Gene Expression and Protein Synthesis

Research on the analog ETYA demonstrates a significant capacity to modulate gene expression at both the transcriptional and post-transcriptional levels.

Transcriptional Regulation: In human endothelial cells, ETYA selectively inhibits the upregulation of several inflammation-related genes. A key finding is its ability to suppress the transcription of the E-selectin gene, which is induced by inflammatory stimuli. nih.gov This effect is not due to receptor modification but rather a direct impact on the transcriptional machinery. However, the expression of other genes, such as those for interleukin-8 and glyceraldehyde phosphate (B84403) dehydrogenase, is not affected, indicating a selective regulatory action. nih.gov

Post-Transcriptional Regulation: ETYA can also regulate gene expression after transcription has occurred. In interferon-gamma (IFN-γ)-stimulated astrocytes, ETYA suppresses the expression of the chemokine CCL2/MCP-1. This is achieved not by inhibiting its transcription, but by increasing the stability of the mRNA for MAPK phosphatase-1 (MKP-1), a negative regulator of the JNK signaling pathway. nih.gov This post-transcriptional mechanism highlights a more nuanced layer of gene expression control.

Table 1: Effects of 5,8,11,14-Eicosatetraynoic Acid (ETYA) on Gene Expression

| Gene Target | Cell Type | Effect | Level of Regulation | Reference |

|---|---|---|---|---|

| E-selectin | Endothelial Cells | Suppression of upregulation | Transcriptional | nih.gov |

| CCL2/MCP-1 | Astrocytes | Suppression of expression | Post-transcriptional (via increased MKP-1 mRNA stability) | nih.gov |

| Interleukin-8 (IL-8) | Endothelial Cells | No effect | - | nih.gov |

The cellular activities of this compound and its analogs are linked to their ability to influence protein phosphorylation and the activity of various kinases. As an inhibitor of cyclooxygenases and lipoxygenases, it blocks the synthesis of eicosanoids that act as signaling molecules, which in turn affects downstream phosphorylation cascades.

In astrocytes, ETYA has been observed to increase the serine phosphorylation of HuR, an RNA-binding protein that can influence the stability of target mRNAs. nih.gov This finding provides a direct link between the compound and the regulation of protein function through phosphorylation. Furthermore, by inducing the expression and activity of MAPK phosphatase-1 (MKP-1), ETYA leads to the dephosphorylation and inactivation of JNK, a key kinase in stress and inflammatory signaling. nih.gov

Effects on Specific Cellular Processes (Mechanistic Dissection)

The modulation of arachidonic acid metabolism by compounds like this compound has profound effects on fundamental cellular processes such as proliferation and programmed cell death (apoptosis).

Inhibition of Cell Proliferation: Studies using the analog ETYA have demonstrated its cytostatic effects. In human prostate cancer PC3 cells, ETYA reversibly inhibits DNA synthesis, leading to a reduction in cell number over time. nih.gov This inhibition of cellular proliferation is linked to its activity as a 5-lipoxygenase inhibitor. nih.gov The mechanism involves a rapid increase in intracellular calcium concentrations, which contributes to the downregulation of DNA synthesis. nih.gov

Induction of Apoptosis: In addition to halting proliferation, inhibitors of the 5-lipoxygenase pathway can actively induce apoptosis in cancer cells. This pro-apoptotic effect is mediated through the modulation of key regulatory proteins in the intrinsic apoptosis pathway. Research has shown that 5-LOX inhibitors can down-regulate the expression of the anti-apoptotic protein Bcl-2 while simultaneously up-regulating the expression of the pro-apoptotic protein Bax. researchgate.net This shift in the Bax/Bcl-2 ratio is a critical event that favors the release of cytochrome c from the mitochondria, leading to the activation of caspases and the execution of apoptosis. These findings suggest that disrupting 5-LO signaling pathways can trigger growth arrest and programmed cell death in cancer cells. researchgate.net

Table 2: Mechanistic Effects of 5-LOX Inhibition on Cellular Processes

| Cellular Process | Mechanism of Action | Key Molecular Events | Reference |

|---|---|---|---|

| Cell Proliferation | Inhibition of DNA Synthesis | - Reversible inhibition of DNA synthesis

| nih.gov |

| Apoptosis | Modulation of Bcl-2 Family Proteins | - Down-regulation of Bcl-2 (anti-apoptotic)

| researchgate.net |

Cell Proliferation and Apoptosis Pathways (mechanistic insights)

Cell Cycle Arrest Mechanisms

There is currently no available scientific literature detailing the specific mechanisms by which this compound may induce cell cycle arrest.

Apoptotic Cascade Activation (e.g., Caspase Pathways)

Specific studies on the activation of apoptotic cascades or caspase pathways by 5,11,14-eicosatrienoic acid have not been identified in the current body of scientific literature.

Cellular Differentiation Processes

While research on the direct impact of this compound on cellular differentiation is not available, it is known to be an analog of arachidonic acid. nih.gov As an analog, it can displace arachidonic acid from specific phospholipid pools, which may in turn modulate downstream signaling pathways involved in cellular processes. nih.gov

Membrane Fluidity Alterations and their Biophysical Implications

There is no direct research available on the specific effects of 5,11,14-eicosatrienoic acid on membrane fluidity. However, it is a polyunsaturated fatty acid, and such molecules can influence the physical properties of cellular membranes.

Reactive Oxygen Species (ROS) Scavenging and Antioxidant Mechanisms

Sciadonic acid (5,11,14-eicosatrienoic acid) is noted for its relative oxidative stability. nih.gov This stability is attributed to its molecular structure, which features two double bonds in a methylene-interrupted arrangement, making it less susceptible to peroxidation compared to other polyunsaturated fatty acids with more methylene-interrupted double bonds. nih.gov This inherent stability suggests a potential role in mitigating oxidative stress.

Cellular Migration and Adhesion Dynamics

Currently, there is no scientific literature available that specifically investigates the effects of this compound on cellular migration and adhesion dynamics.

Advanced Analytical and Bioanalytical Methodologies for 5,11,14 Eicosatriynoic Acid Research

Chromatographic Separation and Detection

Chromatography is a cornerstone for the isolation and analysis of fatty acids like 5,11,14-eicosatriynoic acid. The choice between high-performance liquid chromatography (HPLC) and gas chromatography (GC) depends on the specific research question, the nature of the sample, and the target analytes.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile technique used for both the purification and analytical separation of eicosanoids. nih.gov Method development involves a science and risk-based approach to ensure the procedure is suitable for its intended purpose. europa.eu The selection of the stationary and mobile phases is critical for achieving the desired separation.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful method for the purification and separation of organic molecules based on their hydrophobicity. vcu.edu In RP-HPLC, a non-polar stationary phase, such as C18-modified silica (B1680970), is used with a polar mobile phase. vcu.edu Compounds are separated based on their hydrophobic character; more hydrophobic molecules have a stronger interaction with the stationary phase and thus elute later. vcu.edu

This technique is widely used for purifying polyunsaturated fatty acids (PUFAs) from complex mixtures. researchgate.net For instance, the separation of fatty acid methyl esters can be achieved using a C18 column with a gradient elution. researchgate.net The retention and selectivity in RP-HPLC increase with the length of the alkyl chain of the bonded phase. researchgate.net This principle allows for the separation of fatty acids that differ in chain length and degree of unsaturation. researchgate.net Due to its three triple bonds, this compound is a relatively non-polar molecule and would be well-retained on an RP-HPLC column, allowing for its effective separation from more polar contaminants. The method is robust, simple, and can be scaled up for preparative purification to obtain milligram quantities of the pure compound. researchgate.netbiotage.com

Table 1: Key Parameters in Reversed-Phase HPLC for Fatty Acid Separation

| Parameter | Description | Relevance to this compound |

| Stationary Phase | Typically a silica-based support with bonded non-polar alkyl chains (e.g., C8, C18). vcu.edu | A C18 column provides strong hydrophobic interactions necessary for retaining and separating this fatty acid. vcu.edu |

| Mobile Phase | A polar solvent mixture, often consisting of water and an organic modifier like acetonitrile (B52724) or methanol. vcu.edu | The percentage of the organic modifier is adjusted to control the elution time; a higher percentage decreases retention. vcu.edu |

| Elution Mode | Can be isocratic (constant mobile phase composition) or gradient (composition changes over time). vcu.edu | Gradient elution is often preferred for complex samples to effectively separate a wide range of fatty acids with different polarities. researchgate.net |

| Detection | Ultraviolet (UV) detection is common for compounds with chromophores. For fatty acids without strong chromophores, evaporative light-scattering detection (ELSD) or mass spectrometry can be used. researchgate.net | As an acetylenic acid, it may have some UV absorbance, but coupling to a mass spectrometer provides greater sensitivity and specificity. |

Normal-phase HPLC (NP-HPLC) employs a polar stationary phase (like silica) and a non-polar mobile phase (like hexane). nih.gov This mode is particularly effective for separating isomers that have minor differences in their polar functional groups. lipidmaps.org While reversed-phase HPLC separates based on hydrophobicity, normal-phase HPLC separates based on the polarity of the molecule. nsf.gov

For eicosanoids, NP-HPLC is crucial for resolving positional and stereoisomers, which often have identical mass spectra and similar retention times in RP-HPLC. nih.govlipidmaps.org For example, chiral stationary phases, such as derivatized amylose (B160209) columns, are used in normal-phase mode to achieve baseline resolution of various hydroxy and hydroperoxy eicosanoid enantiomers. nih.govlipidmaps.org This capability would be essential for separating any potential hydroxylated metabolites or isomers of this compound that may exist as different enantiomers. A typical mobile phase for such separations might consist of a mixture of hexane, isopropanol, and other modifiers. nih.gov

Gas Chromatography (GC) with Derivatization for Volatile Metabolites

Gas chromatography (GC) is a high-resolution analytical technique well-suited for separating volatile compounds. mdpi.com However, many biological molecules, including fatty acids like this compound, are non-volatile due to their polar carboxyl group. Therefore, a chemical derivatization step is necessary prior to GC analysis to increase their volatility and thermal stability. mdpi.commdpi.com

Derivatization involves converting the polar functional groups into less polar, more volatile derivatives. nih.gov Common strategies for fatty acids include:

Alkylation: This process, often using reagents like methyl chloroformate (MCF), converts carboxylic acids into their methyl ester derivatives. mdpi.com

Silylation: Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace active hydrogens on carboxyl and hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. mdpi.commdpi.com

Once derivatized, the analyte can be separated on a GC column and detected, often by flame ionization detection (FID) or mass spectrometry (MS). nih.govresearchgate.net For instance, a method for measuring a related compound, 5,8,11,14-eicosatetraynoic acid, in plasma utilized GC-FID after derivatization, with 8,11,14-eicosatriynoic acid used as an internal standard. nih.govresearchgate.net This demonstrates the applicability of GC for the quantitative analysis of acetylenic fatty acids in biological samples. nih.govresearchgate.net

Mass Spectrometry-Based Identification and Quantification

Mass spectrometry (MS) is an indispensable tool in modern bioanalysis, offering unparalleled sensitivity and specificity for identifying and quantifying molecules. When coupled with a chromatographic separation technique, it provides a powerful platform for analyzing complex biological mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Compound and Metabolite Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the predominant method for the analysis of eicosanoids and their metabolites. nih.govsemanticscholar.org This approach combines the potent separation capabilities of HPLC with the precise detection and structural elucidation power of tandem mass spectrometry. ekb.eg It is particularly useful for both the qualitative and quantitative determination of lipids in biological samples. nih.govsemanticscholar.org

The general workflow for LC-MS/MS-based metabolite profiling involves several key steps:

Sample Preparation: Eicosanoids are first extracted from the biological matrix (e.g., serum, plasma, tissue) typically using solid-phase extraction (SPE). nih.gov This step removes interfering substances and concentrates the analytes. nih.gov

Chromatographic Separation: The extracted sample is injected into an HPLC system, usually a reversed-phase setup, to separate the different lipid species. nih.gov

Ionization: As compounds elute from the HPLC column, they enter the mass spectrometer's ion source. Electrospray ionization (ESI) is commonly used, typically in negative ion mode for acidic molecules like eicosanoids. nih.gov

Mass Analysis: In a tandem mass spectrometer (e.g., a triple quadrupole), specific ions are selected and fragmented. The analysis is often performed in dynamic multiple reaction monitoring (dMRM) mode, where the instrument monitors for specific precursor-to-product ion transitions for each target analyte, providing high specificity and sensitivity. nih.gov

This LC-MS/MS platform allows for the simultaneous quantification of a wide array of lipid mediators, enabling a comprehensive profile of metabolic pathways. nih.gov The technique can detect and quantify metabolites of arachidonic acid, the parent compound of eicosanoids, that are generated through cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways. nih.gov This makes it an ideal technology for investigating the metabolic fate of this compound and identifying novel bioactive metabolites. nih.govmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Lipidomics Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique in the field of lipidomics for the analysis of fatty acids, including this compound. springernature.com Its high chromatographic resolution and sensitive mass detection provide a powerful tool for both qualitative and quantitative assessment in complex biological samples. researchgate.netcaymanchem.com The application of GC-MS to non-volatile compounds like long-chain fatty acids necessitates a critical pre-analytical step known as derivatization.

Derivatization is essential to increase the volatility and thermal stability of fatty acids, making them amenable to analysis in the gas phase. researchgate.netscispace.com This chemical modification process typically targets the polar carboxyl group of the fatty acid. The most common approach is esterification to form fatty acid methyl esters (FAMEs). jfda-online.com This is often achieved by using reagents such as BF3-methanol, which efficiently converts the fatty acids into their more volatile methyl ester counterparts. jfda-online.com Another widely used method is silylation, which replaces active hydrogens on the carboxyl group with a trimethylsilyl (TMS) group, also enhancing volatility and improving chromatographic behavior. springernature.comresearchgate.net

The general workflow for the GC-MS analysis of this compound from a biological matrix involves several key stages:

Lipid Extraction: The initial step is the isolation of total lipids from the biological sample (e.g., plasma, tissue homogenate) using established solvent extraction methods. jfda-online.com

Derivatization: The extracted lipids, containing this compound, are then subjected to a derivatization reaction to convert the fatty acids into volatile esters (e.g., FAMEs) or silyl (B83357) derivatives. caymanchem.com

GC Separation: The derivatized sample is injected into the gas chromatograph. The volatile derivatives are separated based on their boiling points and interactions with the stationary phase of the GC column. springernature.com The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for its identification. A related compound, 8,11,14-eicosatriynoic acid, has been successfully used as an internal standard in GC-based assays, demonstrating the suitability of this technique for resolving such molecules. researchgate.netnih.gov

MS Detection and Identification: As the separated compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular fingerprint, allowing for the definitive identification of this compound by comparing its fragmentation pattern to that of known standards or spectral libraries. nih.gov

While GC-MS offers excellent separation and sensitivity, the requirement for derivatization can be time-consuming and may introduce analytical variability. caymanchem.com Despite this, it remains a fundamental and widely applied technique for the detailed profiling of fatty acids in lipidomics research. nih.gov

Table 1: Key Parameters in GC-MS Analysis of this compound

| Parameter | Description | Common Methods/Reagents | Purpose |

| Sample Preparation | Isolation of lipids from the biological matrix. | Folch or Bligh-Dyer extraction. | To concentrate lipids and remove interfering substances. |

| Derivatization | Chemical modification to increase volatility. | Esterification (e.g., BF3-methanol) to form FAMEs; Silylation (e.g., BSTFA) to form TMS esters. | To enable transition into the gas phase for GC analysis. |

| GC Column | The stationary phase where separation occurs. | Fused silica capillary columns with various polarities (e.g., bonded polyethylene (B3416737) glycol). | To separate individual fatty acid derivatives based on their physicochemical properties. |

| Ionization Mode | Method used to generate ions in the mass spectrometer. | Electron Ionization (EI). | To create characteristic and reproducible fragmentation patterns for structural identification. |

| Detection | Analysis of ions by the mass spectrometer. | Quadrupole or Time-of-Flight (TOF) mass analyzers. | To identify and quantify the analyte based on its mass spectrum and retention time. |

High-Resolution Mass Spectrometry and Untargeted Metabolomics Approaches

High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC) has become an indispensable tool for the comprehensive analysis of lipids in the context of untargeted metabolomics. This approach allows for the simultaneous detection and relative quantification of hundreds to thousands of metabolites in a biological sample, providing a global snapshot of the metabolome. For this compound, HRMS offers significant advantages in terms of specificity and sensitivity, enabling its detection and characterization even at low concentrations within highly complex biological matrices.

The core strength of HRMS lies in its ability to measure the mass of ions with very high accuracy, typically to within a few parts per million (ppm). This high mass accuracy allows for the confident determination of the elemental composition of an unknown compound, which is a critical step in its identification. When analyzing a sample for this compound, HRMS can distinguish it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas) that may be present in the sample.

In an untargeted metabolomics workflow, lipids are first extracted from the sample and then separated using techniques like Ultra-High-Performance Liquid Chromatography (UHPLC). The eluent from the UHPLC column is then introduced into the HRMS instrument, often using electrospray ionization (ESI), which is a soft ionization technique that minimizes fragmentation and preserves the molecular ion. The mass spectrometer then acquires full scan mass spectra of all the ions present at any given time. The resulting data is a complex set of mass-to-charge ratios (m/z) and retention times.

The identification of this compound within this vast dataset is a multi-step process:

Feature Detection: Sophisticated software is used to detect all the relevant ion features (defined by a specific m/z and retention time) in the chromatogram.

Database Matching: The accurate mass of a detected feature is matched against metabolomics databases (e.g., LIPID MAPS, METLIN) to find potential candidates with a matching elemental formula.

Tandem MS (MS/MS) Confirmation: To confirm the identity, the ion corresponding to this compound is isolated and fragmented within the mass spectrometer. The resulting fragmentation pattern (MS/MS spectrum) is unique to the molecule's structure and can be compared against spectral libraries or an authentic standard for definitive identification.

Untargeted approaches using HRMS are pivotal for discovering novel roles of this compound and understanding how its levels change in response to different physiological or pathological conditions.

Isotope Dilution Mass Spectrometry for Absolute Quantification in Complex Matrices

For the precise and accurate measurement of this compound concentrations in complex biological samples, isotope dilution mass spectrometry is the gold standard method for absolute quantification. This technique overcomes the challenges of sample loss during preparation and matrix effects (ion suppression or enhancement) that can plague other quantitative methods.

The principle of isotope dilution relies on the use of a stable isotope-labeled internal standard. This standard is a version of the target analyte (this compound) in which one or more atoms have been replaced with a heavier isotope, such as deuterium (B1214612) (²H) or carbon-13 (¹³C). For example, a deuterated version of the molecule would be chemically identical to the naturally occurring (endogenous) compound but has a higher mass.

The workflow for absolute quantification using isotope dilution mass spectrometry is as follows:

Spiking the Sample: A known amount of the stable isotope-labeled internal standard is added to the biological sample at the very beginning of the sample preparation process.

Sample Preparation: The sample is then subjected to the necessary extraction and purification steps. Crucially, any loss of the analyte during this process will be accompanied by a proportional loss of the internal standard.

Mass Spectrometry Analysis: The sample is analyzed by mass spectrometry (either GC-MS or LC-MS). The mass spectrometer is capable of distinguishing between the endogenous analyte and the heavier isotope-labeled internal standard based on their mass difference.

Quantification: The concentration of the endogenous this compound is determined by calculating the ratio of the signal intensity of the endogenous compound to the signal intensity of the known amount of the internal standard. This ratio is then used to calculate the absolute concentration of the analyte in the original sample by referencing a calibration curve.

The use of a stable isotope-labeled internal standard that is chemically identical to the analyte ensures that it behaves in the same way during extraction, derivatization (if any), and ionization, thereby providing a highly accurate correction for any analytical variability. This makes isotope dilution mass spectrometry an exceptionally robust and reliable method for determining the exact concentration of this compound in various biological matrices.

Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including the precise determination of the stereochemistry and confirmation of the carbon skeleton of this compound. While mass spectrometry provides information on the elemental composition and fragmentation, NMR provides detailed information about the connectivity of atoms and their spatial relationships.

For a molecule like this compound, several NMR experiments are employed to confirm its structure:

¹H NMR (Proton NMR): This experiment provides information about the different types of protons in the molecule and their chemical environment. The chemical shift (δ) of each proton signal indicates its electronic environment, while the integration of the signal corresponds to the number of protons of that type. The coupling patterns (splitting of signals) reveal which protons are adjacent to each other. For this compound, ¹H NMR would be used to identify the protons on the triple-bonded carbons (alkynyl protons, if present, though in this case they are internal), protons adjacent to the triple bonds (propargylic protons), protons of the methylene (B1212753) groups in the aliphatic chain, and the terminal methyl group protons.

¹³C NMR (Carbon-13 NMR): This experiment provides a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon signals are highly indicative of the type of carbon (e.g., sp, sp², sp³ hybridized). This is particularly useful for confirming the presence and position of the three alkyne functional groups in this compound, as the sp-hybridized carbons of the triple bonds have characteristic chemical shifts in a specific region of the spectrum.

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish the connectivity between atoms.

COSY spectra show correlations between coupled protons, allowing for the tracing of the proton-proton connectivity throughout the carbon chain.

HSQC spectra show correlations between protons and the carbon atoms they are directly attached to, which helps in assigning the signals in both the ¹H and ¹³C spectra.

Through the combined interpretation of these NMR experiments, a complete and unambiguous assignment of the structure of this compound can be achieved, confirming the positions of the three triple bonds at carbons 5, 11, and 14.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and valuable analytical technique used to identify the functional groups present in a molecule. When a sample of this compound is irradiated with infrared light, the molecule absorbs energy at specific frequencies that correspond to the vibrational frequencies of its chemical bonds. The resulting IR spectrum is a plot of absorbance (or transmittance) versus frequency, which displays characteristic absorption bands for the functional groups present.

For this compound, the key functional groups that would give rise to distinct absorption bands in the IR spectrum are:

O-H Stretch (of the Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹. This broadness is due to the hydrogen bonding between the carboxylic acid molecules.

C=O Stretch (of the Carboxylic Acid): A strong, sharp absorption band will appear in the region of 1700-1725 cm⁻¹. This is a highly characteristic band for the carbonyl group of a carboxylic acid.

C≡C Stretch (of the Alkyne): The carbon-carbon triple bonds of the alkyne functional groups will give rise to a weak to medium, sharp absorption band in the region of 2100-2260 cm⁻¹. Because the triple bonds in this compound are internal (disubstituted), the absorption may be weak or even absent if the molecule is highly symmetrical around the triple bond, as the change in dipole moment during vibration would be minimal.

C-H Stretch (of the Aliphatic Chain): Absorption bands corresponding to the stretching of the C-H bonds of the methylene (CH₂) and methyl (CH₃) groups will appear just below 3000 cm⁻¹, typically in the range of 2850-2960 cm⁻¹.

By analyzing the presence and position of these characteristic absorption bands, IR spectroscopy can quickly confirm the presence of the carboxylic acid and alkyne functional groups, which are the defining features of the this compound structure.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Characteristic Absorption Range (cm⁻¹) | Expected Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong, Sharp |

| Alkyne | C≡C Stretch | 2100 - 2260 | Weak to Medium, Sharp |

| Alkane | C-H Stretch | 2850 - 2960 | Medium to Strong |

Bioassays for Functional Activity Assessment

Bioassays are essential for determining the biological and functional activity of this compound. These assays measure the effect of the compound on a biological system, which can range from isolated enzymes to whole cells or tissues. By using specific bioassays, researchers can investigate the mechanisms of action of this compound and understand its potential physiological roles.

Given that many eicosanoids and their analogues interact with the pathways of arachidonic acid metabolism, a primary focus of bioassays for this compound would be to assess its effects on the key enzymes in this cascade:

Cyclooxygenase (COX) Enzyme Assays: These assays measure the ability of this compound to inhibit the activity of the COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923). The assay can be performed using purified enzymes, and the activity is typically measured by monitoring the production of a specific prostaglandin (B15479496) (e.g., PGE₂) or the consumption of oxygen during the reaction. Inhibition by this compound would be quantified by determining its IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Lipoxygenase (LOX) Enzyme Assays: Similar to COX assays, these bioassays are used to determine if this compound can inhibit the activity of various lipoxygenase enzymes, such as 5-LOX, 12-LOX, and 15-LOX. These enzymes convert arachidonic acid into leukotrienes and other bioactive lipids. The activity can be measured by spectrophotometrically monitoring the formation of the conjugated diene products.

Cell-Based Assays: To understand the effects of this compound in a more physiologically relevant context, cell-based assays are employed. For example, cells such as platelets, neutrophils, or macrophages can be stimulated to produce eicosanoids. The effect of treating these cells with this compound on the production of prostaglandins, thromboxanes, or leukotrienes can then be measured using techniques like ELISA (Enzyme-Linked Immunosorbent Assay) or LC-MS.

Receptor Binding Assays: If this compound or its metabolites are hypothesized to act on specific receptors (e.g., prostaglandin or leukotriene receptors), receptor binding assays can be used. These assays measure the ability of the compound to displace a radiolabeled ligand from its receptor, thereby determining its binding affinity.

The results from these bioassays are critical for characterizing the pharmacological profile of this compound and for elucidating its potential as a modulator of the eicosanoid signaling pathway.

Enzyme Activity Assays and Kinetic Parameter Determination

Enzyme activity assays are fundamental in characterizing the inhibitory potential of this compound against key enzymes in lipid metabolism. These assays measure the rate of an enzymatic reaction and how it is altered by the presence of the compound, allowing for the determination of crucial kinetic parameters like the half-maximal inhibitory concentration (IC50).

Research on related acetylenic fatty acids provides a framework for the types of assays applicable to this compound. For instance, its structural relatives, such as 5,8,11,14-eicosatetraynoic acid (ETYA) and 5,8,11-eicosatriynoic acid (5,8,11-ETI), are known inhibitors of cyclooxygenases (COX) and lipoxygenases (LOX). caymanchem.comcaymanchem.com Assays for these enzymes typically involve incubating the purified enzyme or a cell lysate containing the enzyme with the substrate (e.g., arachidonic acid) and varying concentrations of the inhibitor.